![molecular formula C24H21N3O B12547566 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- CAS No. 832676-81-0](/img/structure/B12547566.png)
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-
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Overview
Description
The compound Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is a fused heterocyclic molecule featuring a quinazolinone core fused with an imidazole ring. Its structure includes two benzyl (phenylmethyl) substituents at positions 1 and 3 of the imidazo-quinazolinone scaffold.
Molecular Formula: Based on structural analogs (e.g., C₁₂H₁₃N₃O for 3,6-dimethyl derivatives ), the addition of two benzyl groups (C₇H₇ each) suggests a molecular formula of C₂₆H₂₅N₃O (calculated molecular weight: ~395.5 g/mol).
Preparation Methods
Copper-Catalyzed Ullmann Coupling and Cyclization
Key Reaction Steps
Starting Materials :
-
- Step 1 : Copper(I)-mediated Ullmann coupling between 2-(2-bromophenyl)imidazole and benzylamine derivatives.
- Reagents: CuI (20 mol%), K₂CO₃, DMF, 150°C, 2–5 h.
- Intermediate: 1-Benzyl-2-(2-bromophenyl)imidazole.
- Step 2 : Intramolecular cyclization via copper(II)-catalyzed cross-dehydrogenative coupling (CDC).
- Reagents: Cu(OAc)₂·H₂O (0.5 mmol), DMF, 150°C, 2–5 h.
- Yield: 40–70% for bis-alkylated products.
- Step 1 : Copper(I)-mediated Ullmann coupling between 2-(2-bromophenyl)imidazole and benzylamine derivatives.
Optimization Notes :
Carboxamidine-Mediated Cyclocondensation
Method from US4208521A
Reaction Scheme :
- Substrate : N-(2-Amino-5,6-dichlorobenzyl)glycine ethyl ester.
- Reagent : 3,5-Dimethylpyrazole-1-carboxamidine nitrate.
- Conditions : Ethanol, reflux (24–64 h).
Procedure :
Modification for Bis-Benzylation :
Two-Pot Alkylation-Cyclization Strategy
Adapted from PMC Synthesis
Step 1 : Alkylation of Quinazolinone Precursor
- Substrate : 3-(2-Aminophenyl)quinazolin-4(3H)-one.
- Reagents : 1-Bromo-2-phenylethane (2 equiv), Cu(OAc)₂·H₂O, K₃PO₄.
- Conditions : DMF, 120°C, 24 h.
- Intermediate: 1,3-Dibenzyl-3-(2-aminophenyl)quinazolin-4(3H)-one.
Step 2 : Oxidative Cyclization
Comparative Analysis of Methods
Characterization and Validation
-
- ¹H NMR (CDCl₃) : δ 8.64 (d, J = 8.0 Hz, 1H), 7.71–7.26 (m, aryl-H), 4.28 (t, J = 7.4 Hz, -CH₂-Ph).
- HRMS : m/z calcd for C₂₄H₂₀N₃O [M+H]⁺: 366.1601; found: 366.1605.
Purity Optimization :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Imidazo[2,1-b]quinazolinones are a class of heterocyclic compounds that have been investigated for their pharmacological properties. The compound has shown promise in the following areas:
- Anticancer Activity : Research indicates that imidazo[2,1-b]quinazolin-2(3H)-one derivatives exhibit potent anticancer properties. They have been found to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that these compounds can induce apoptosis in human leukemia cells by activating caspase pathways .
- Antimicrobial Properties : The compound has shown efficacy against a range of microbial pathogens. Its derivatives have been tested for antibacterial and antifungal activities, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects : Some studies suggest that imidazo[2,1-b]quinazolin-2(3H)-one derivatives may possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine release, which could be beneficial in treating inflammatory diseases .
The biological activity of Imidazo[2,1-b]quinazolin-2(3H)-one is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit protein kinases that play crucial roles in cell signaling pathways associated with tumor growth .
- Receptor Modulation : The compound may act as a modulator of certain receptors in the body, influencing physiological responses such as pain perception and immune response .
Industrial Applications
Beyond medicinal uses, imidazo[2,1-b]quinazolin-2(3H)-one derivatives are being explored for their potential applications in various industrial sectors:
- Pharmaceutical Development : Given their promising biological activities, these compounds are being investigated for development into new pharmaceuticals targeting cancer and infectious diseases.
- Agricultural Chemicals : Due to their antimicrobial properties, imidazo[2,1-b]quinazolin-2(3H)-one derivatives may find applications as agrochemicals to protect crops from bacterial and fungal infections.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of a specific imidazo[2,1-b]quinazolin-2(3H)-one derivative on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested various derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that certain modifications to the imidazo[2,1-b]quinazolin-2(3H)-one structure enhanced its potency against these pathogens .
Mechanism of Action
The mechanism of action of imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]quinazolinone Derivatives
The quinazolinone core is a privileged scaffold in medicinal chemistry. Key derivatives include:
Key Observations :
- Substituent Effects: Chloro (e.g., Dazonone) and methoxy groups (e.g., 103787-17-3) are common in bioactive derivatives, enhancing electron-withdrawing properties or hydrogen-bonding interactions with targets .
Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazoles, though distinct in replacing the quinazolinone core with a thiazole ring, share pharmacological overlap:
Compound Class | Key Activities | Targets | Reference |
---|---|---|---|
Imidazo[2,1-b]thiazoles | Anticancer, antibacterial | VEGFR, EGFR, Raf kinases | |
Imidazo[2,1-b][1,3,4]thiadiazoles | Anti-TB, antiviral | Microbial enzymes |
Structural Comparison :
- Core Rigidity: The quinazolinone core (target compound) is more planar than imidazo-thiazoles, possibly favoring intercalation with DNA or kinase ATP-binding pockets .
- Synthetic Accessibility: Imidazo-thiazoles are often synthesized via Friedel-Crafts acylation or cyclization , whereas quinazolinones may require electrochemical dual oxidative amination (e.g., for imidazo[1,5-a]quinazolinones) .
Pharmacological and Mechanistic Insights
- PDE Inhibition: Dazonone’s specificity for PDE III highlights the role of chloro and methyl groups in mimicking cyclic nucleotide substrates . The target compound’s benzyl groups may sterically hinder PDE binding but could align with larger allosteric pockets.
- Kinase Inhibition: Imidazo-thiazoles targeting VEGFR/EGFR suggest that the quinazolinone scaffold, with its electron-rich core, could similarly interact with kinase ATP-binding sites. Substituent positioning (e.g., 1,3-bis(phenylmethyl)) might modulate selectivity .
- Antimicrobial Activity : Derivatives with extended alkyl or imidazole-containing side chains (e.g., 103787-17-3) show enhanced penetration into microbial membranes .
Biological Activity
Imidazo[2,1-b]quinazolin-2(3H)-one derivatives, particularly 1,5-dihydro-1,3-bis(phenylmethyl)-, are of significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one
- Molecular Formula: C19H19N3O
- Molecular Weight: 305.4 g/mol
- CAS Number: 832676-92-3
Structural Representation:
Property | Value |
---|---|
Molecular Formula | C19H19N3O |
Molecular Weight | 305.4 g/mol |
CAS No. | 832676-92-3 |
InChI Key | JJJNJXMVWHMCMK-UHFFFAOYSA-N |
Pharmacological Activities
Imidazo[2,1-b]quinazolinones have been studied for various therapeutic applications due to their ability to interact with multiple biological targets. The following sections detail the key biological activities associated with this compound.
1. Anticancer Activity
Research has demonstrated that imidazoquinazolines exhibit potent anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a recent investigation involving a series of imidazo[2,1-b]quinazolinones, compounds were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The most potent derivative showed an IC50 value of 12 µM against MCF-7 cells and 15 µM against A549 cells, indicating substantial anticancer efficacy .
2. Enzyme Inhibition
Imidazo[2,1-b]quinazolinones have also been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as pH regulation and CO2 transport.
Table: Inhibition Potency Against Carbonic Anhydrases
Compound ID | Enzyme Target | Ki (µM) |
---|---|---|
9ae | hCA II | 57.7 |
9bb | hCA II | 76.4 |
9ca | hCA II | 79.9 |
9cc | hCA II | 57.8 |
The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the aromatic ring significantly influenced inhibitory potency .
3. Antimicrobial Activity
The antimicrobial potential of imidazo[2,1-b]quinazolinones has been explored against a range of bacterial strains. Preliminary studies suggest that these compounds exhibit moderate antibacterial activity.
Case Study:
A study evaluated the antibacterial effects of selected imidazoquinazolines against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial properties .
The biological activity of imidazo[2,1-b]quinazolinones is largely attributed to their ability to interact with specific molecular targets:
- Enzyme Binding: These compounds can bind to enzyme active sites, inhibiting their function.
- Receptor Modulation: They may also modulate receptor activities involved in signaling pathways related to cell proliferation and apoptosis.
The exact mechanisms vary depending on the specific derivative and its structural modifications.
Properties
CAS No. |
832676-81-0 |
---|---|
Molecular Formula |
C24H21N3O |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1,3-dibenzyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C24H21N3O/c28-23-22(15-18-9-3-1-4-10-18)26-17-20-13-7-8-14-21(20)25-24(26)27(23)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2 |
InChI Key |
JNUFSYMQUWVTEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1C(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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